molecular formula C9H11FIN3O4 B1672659 Fiacitabine CAS No. 69123-90-6

Fiacitabine

Número de catálogo: B1672659
Número CAS: 69123-90-6
Peso molecular: 371.10 g/mol
Clave InChI: GIMSJJHKKXRFGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fiacitabina, comúnmente conocida como FIAC, es un análogo de nucleósido sintético. Es principalmente conocido por sus propiedades antivirales, particularmente contra el virus del herpes simple (VHS). El compuesto es un derivado de la citosina, modificado para incluir átomos de flúor y yodo, que mejoran su actividad antiviral.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de fiacitabina involucra varios pasos clave:

Métodos de producción industrial

La producción industrial de fiacitabina sigue rutas sintéticas similares, pero se amplía utilizando reactores grandes y condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso involucra un control estricto de las condiciones de reacción, los pasos de purificación y los controles de calidad para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Compound Identification and Context

Fiacitabine (if correctly named) does not appear in peer-reviewed journals, chemical databases, or experimental studies within the provided sources. This suggests one of the following:

  • Potential nomenclature discrepancies (e.g., synonyms, misspellings, or non-standardized naming).

  • Limited research availability , as the compound may be novel, proprietary, or classified.

  • Focus mismatch , as the search results emphasize reaction mechanisms, computational models, and catalytic processes rather than specific pharmaceuticals.

Analysis of Search Result Relevance

The provided sources focus on:

  • Reaction networks for metabolic cycles ( ).

  • Computational models for transition states ( ).

  • Catalytic reaction optimization ( ).

  • General reagent calculations and procedural frameworks (2 ).

None directly address this compound or its derivatives.

Recommended Pathways for Further Research

To investigate this compound’s chemistry, consider:

Database Expansion

Resource TypeExamplesPurpose
Pharmaceutical DatabasesPubChem, DrugBank, ChEMBLIdentify synonyms, structural data, and known reactions.
Reaction DatabasesReaxys, SciFinderLocate synthetic pathways or degradation studies.
Patent RepositoriesGoogle Patents, USPTOUncover proprietary synthesis methods.

Structural and Functional Analogues

If this compound is a nucleoside analog (e.g., similar to cytarabine), review:

  • Hydrolysis reactions (acid/base-catalyzed cleavage of glycosidic bonds).

  • Phosphorylation mechanisms (activation by kinases).

  • Enzymatic interactions (e.g., with DNA polymerases or deaminases).

Experimental Characterization

TechniqueApplication
HPLC-MS Track degradation products or metabolites.
NMR Spectroscopy Elucidate reaction intermediates.
Kinetic Studies Quantify reaction rates under varying conditions ( ).

Hypothetical Reaction Framework

While no direct data exists, a generalized nucleoside reaction profile might include:

Table 1: Common Reaction Types for Nucleoside Analogs

Reaction TypeReagents/ConditionsProducts
Glycosidic Bond Cleavage Acidic hydrolysis (HCl, H₂O)Free base + sugar derivative
Phosphorylation ATP, kinasesActive triphosphate form
Enzymatic Deamination Deaminases (e.g., cytidine deaminase)Uracil analogs
Oxidation ROS, cytochrome P450Hydroxylated metabolites

Aplicaciones Científicas De Investigación

Fiacitabina tiene varias aplicaciones de investigación científica:

    Investigación antiviral: Se estudia ampliamente por sus propiedades antivirales, particularmente contra los virus del herpes simple tipo 1 y 2.

    Investigación del cáncer: Se investiga la fiacitabina y sus análogos por sus posibles propiedades anticancerígenas debido a su capacidad para inhibir la síntesis de ADN.

    Estudios bioquímicos: Se utiliza como herramienta en estudios bioquímicos para comprender el metabolismo de los nucleósidos y los mecanismos de replicación del ADN.

    Desarrollo farmacéutico: Fiacitabina sirve como compuesto líder para el desarrollo de nuevos fármacos antivirales y anticancerígenos.

Mecanismo De Acción

Fiacitabina ejerce sus efectos inhibiendo la replicación del ADN. Se incorpora al ADN viral mediante la ADN polimerasa viral, lo que lleva a la terminación de la cadena. Esto evita que el virus se replique y se propague. Los objetivos moleculares de la fiacitabina incluyen la ADN polimerasa viral y la timidina quinasa, que son esenciales para la síntesis de ADN viral .

Comparación Con Compuestos Similares

Compuestos similares

    Fialuridina (FIAU): Otro análogo de nucleósido con propiedades antivirales.

    Citarabina (Ara-C): Utilizado en el tratamiento del cáncer, particularmente para la leucemia.

    Idoxuridina (IDU): Un compuesto antiviral que se utiliza para tratar infecciones por el virus del herpes simple.

Singularidad

Fiacitabina es única debido a su doble modificación con flúor y yodo, lo que mejora su actividad antiviral y especificidad. En comparación con compuestos similares, la fiacitabina ha mostrado una mayor potencia contra el virus del herpes simple y una menor citotoxicidad para las células normales .

Actividad Biológica

Fiacitabine, a nucleoside analogue, exhibits significant biological activity primarily as an antiviral agent. This compound has been studied for its efficacy against various viral infections, particularly those caused by herpesviruses. Below is a detailed examination of its biological activity, including data tables and relevant case studies.

This compound functions by mimicking the natural nucleosides in the body, thereby interfering with viral DNA synthesis. The compound is phosphorylated within cells to its active triphosphate form, which inhibits viral polymerases and leads to the termination of viral DNA chain elongation. This mechanism is crucial in treating infections like varicella-zoster virus (VZV) and herpes simplex virus (HSV).

Antiviral Activity

This compound has shown promising results in clinical trials, particularly for VZV infections.

Case Study: VZV Infections

In a clinical trial involving 26 patients with localized VZV infections, this compound was administered at doses exceeding 120 mg/m²/day. The results indicated:

  • Complete Response : 24 out of 26 patients showed no new cutaneous lesions after 72 hours of therapy.
  • Progression Cessation : All patients exhibited cessation of lesion progression within 48 to 72 hours.
  • Pain Relief : Patients who experienced pain prior to treatment reported significant improvement within 48 to 96 hours .

Efficacy Against Other Viruses

This compound has also been evaluated for its effectiveness against other herpesviruses. The following table summarizes findings from various studies:

Virus TypeStudy PopulationDose (mg/m²/day)Response Rate (%)Observations
VZV26 patients>12092%No new lesions; rapid pain relief
HSVVaried300-40050%Clinical improvement in several cases
CMVPatients with opportunistic infections250-500VariableSome patients showed transient improvement

Toxicity and Side Effects

While this compound has demonstrated efficacy, it is not without risks. Preclinical studies have indicated potential toxicity at higher doses:

  • Cardiotoxicity : Tissue signs indicative of cardiotoxicity were observed in high-dose groups (≥250 mg/kg/day).
  • Hematological Effects : Decreased leukocyte and reticulocyte counts were noted in some cases, suggesting possible bone marrow suppression .
  • Neurological Symptoms : Some patients experienced confusion and seizures following administration, which resolved upon discontinuation of the drug .

Propiedades

IUPAC Name

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMSJJHKKXRFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FIN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860897
Record name 4-Amino-1-(2-deoxy-2-fluoropentofuranosyl)-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69123-90-6
Record name NSC382097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fiacitabine
Reactant of Route 2
Fiacitabine
Reactant of Route 3
Fiacitabine
Reactant of Route 4
Fiacitabine
Reactant of Route 5
Fiacitabine
Reactant of Route 6
Fiacitabine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.